![molecular formula C16H18Cl3NO B1397602 2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220032-69-8](/img/structure/B1397602.png)
2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride
Overview
Description
2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride, also known as DCNP, is a synthetic compound that has found numerous applications in scientific research. DCNP is a derivative of piperidine and is used for a variety of purposes, including as an inhibitor of enzymes and as an insecticide. DCNP has several advantages over other compounds, such as its low cost and its ability to be synthesized easily.
Scientific Research Applications
Analytical Chemistry
This compound is used in analytical chemistry . It has unique properties that make it useful in various analytical techniques. However, the specific applications in this field are not detailed in the available resources.
Chromatography
In chromatography , “2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride” is used due to its unique properties . The specifics of its application in chromatography are not detailed in the available resources.
Mass Spectrometry
This compound is also used in mass spectrometry . Its unique properties contribute significantly to this field. However, the specific applications in mass spectrometry are not detailed in the available resources.
Life Science Research
“2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride” is used in life science research . It offers immense potential for various applications due to its unique properties and significant contributions in this field.
Safety Data Sheets
This compound is also used in the creation of safety data sheets . These sheets provide important information about the compound, including its physical and chemical properties, potential hazards, safe handling instructions, and emergency procedures.
Material Safety Data Sheets (MSDS)
In addition to safety data sheets, “2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride” is also used in Material Safety Data Sheets (MSDS) . These sheets provide detailed information about the compound, including health effects, first aid measures, fire-fighting measures, accidental release measures, and more.
Safety And Hazards
properties
IUPAC Name |
4-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO.ClH/c17-14-9-15(18)16(13-4-2-1-3-12(13)14)20-10-11-5-7-19-8-6-11;/h1-4,9,11,19H,5-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIJHNEQLBIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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